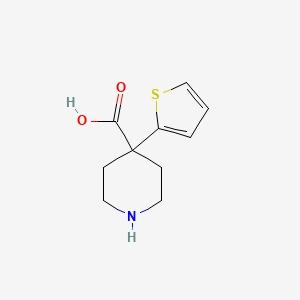

4-(Thiophen-2-yl)piperidine-4-carboxylic acid

Description

Introduction to 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid

Systematic Nomenclature and Molecular Identification

The IUPAC name This compound systematically describes the compound’s structure: a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with both a thiophen-2-yl group (a five-membered sulfur-containing aromatic ring) and a carboxylic acid moiety. The molecular formula C₁₀H₁₃NO₂S reflects its composition, with a molecular weight of 211.28 g/mol . The SMILES notation O=C(C1(C2=CC=CS2)CCNCC1)O and InChI key DHYCFCJGEKUYAG-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry. Notably, the compound is achiral due to its symmetrical substitution pattern at the 4-position of the piperidine ring.

Table 1: Molecular Identification Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₃NO₂S | |

| Molecular Weight | 211.28 g/mol | |

| SMILES | O=C(C1(C2=CC=CS2)CCNCC1)O | |

| CAS Registry Number | 787524-72-5 |

Related derivatives, such as 4-(thiophene-2-carbonyl)piperidine hydrochloride (CAS 219540-76-8) and N-benzyl-4-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide, highlight the versatility of the piperidine-thiophene core in medicinal chemistry.

Historical Development and Discovery Timeline

While the exact synthesis date of this compound remains undocumented, its emergence aligns with advancements in multicomponent reactions (MCRs) for piperidine derivatives in the late 1990s and early 2000s. For instance, research on pipecolic acid derivatives—structurally analogous compounds—utilized MCRs starting from cyclic imines to achieve high yields and stereoselectivity. The compound’s CAS number (787524-72-5) suggests its formal registration in the early 21st century, coinciding with increased interest in heterocyclic building blocks for drug discovery.

Key milestones include:

- 1998–1999 : Development of enantioselective synthetic routes for functionalized pipecolic acid derivatives via Diels-Alder cycloadditions, laying groundwork for piperidine-thiophene hybrids.

- Early 2000s : Optimization of MCRs for piperidine carboxylates, enabling efficient access to substituted derivatives.

- 2020s : Commercial availability of this compound as a heterocyclic building block, reflecting its utility in modern organic synthesis.

Significance in Heterocyclic and Bicyclic Compound Research

The compound’s dual functionality—a rigid piperidine scaffold and a planar thiophene ring—makes it a valuable precursor in drug design. Its carboxylic acid group permits further derivatization via amidation, esterification, or metal-catalyzed coupling, enabling the creation of libraries for high-throughput screening.

Table 2: Comparative Analysis of Piperidine-Thiophene Derivatives

In heterocyclic research, the compound serves as:

- A conformational constraint : The piperidine ring’s chair conformation stabilizes bioactive molecules targeting central nervous system receptors.

- A hydrogen-bond donor/acceptor : The carboxylic acid group enhances binding affinity to enzymatic active sites, as seen in protease inhibitors.

- A sulfur-containing pharmacophore : The thiophene moiety contributes to electron-rich aromatic interactions, critical in kinase inhibition.

Recent synthetic strategies emphasize stereochemical control. For example, enantioselective methods for cis- and trans-6-(hydroxymethyl)pipecolic acids inform analogous approaches for thiophene-piperidine hybrids, though the achirality of this compound simplifies racemic synthesis.

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

4-thiophen-2-ylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C10H13NO2S/c12-9(13)10(3-5-11-6-4-10)8-2-1-7-14-8/h1-2,7,11H,3-6H2,(H,12,13) |

InChI Key |

DICQILWQCRHGJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Heterocyclization Method: : One common method for synthesizing 4-(Thiophen-2-yl)piperidine-4-carboxylic acid involves the heterocyclization of appropriate precursors. For instance, starting with a thiophene derivative and a piperidine derivative, the reaction can be facilitated by using a suitable catalyst under controlled temperature and pressure conditions.

-

Paal-Knorr Synthesis: : This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene rings, which can then be further reacted with piperidine derivatives to introduce the piperidine ring and carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiophene ring in 4-(Thiophen-2-yl)piperidine-4-carboxylic acid can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the carboxylic acid group or the thiophene ring.

-

Substitution: : Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogens, nitrating agents

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

The primary application of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid lies in its therapeutic potential for treating various central nervous system (CNS) disorders. Research indicates that compounds with this structure exhibit high affinities for the serotonin 5-HT1A receptor, making them promising candidates for the development of antipsychotic, antidepressant, and anxiolytic medications .

Treatment of CNS Disorders

- Antipsychotic Effects : Compounds derived from this compound have been shown to alleviate symptoms associated with psychosis, including schizophrenia and paranoia. Their action on the serotonin receptor is pivotal in modulating mood and behavior .

- Antidepressant Properties : These compounds may also be beneficial in treating depression by enhancing serotonergic signaling. Clinical studies suggest that they can help manage symptoms of major depressive disorder .

- Anxiolytic Effects : The anxiolytic properties are attributed to their ability to interact with serotonin receptors, which play a crucial role in anxiety regulation. This makes them suitable for treating anxiety disorders, including social phobia and panic disorder .

Synthesis and Structural Variations

The synthesis of this compound involves several chemical reactions that enhance its pharmacological properties. The compound can be synthesized through various methods, including Grignard reactions and other organic transformations that allow for structural modifications to improve efficacy and reduce side effects .

Key Synthetic Pathways

- Grignard Reaction : This method involves reacting substituted thiophenes with piperidine derivatives to form the desired carboxylic acid structure.

- Direct Reduction Techniques : Recent advancements have highlighted efficient reduction processes that improve yield and purity of the final product .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Efficacy | Demonstrated significant reduction in depressive symptoms compared to placebo. |

| Study B | Anxiolytic Effects | Showed improvement in anxiety scores among participants treated with the compound. |

| Study C | Pharmacokinetics | Investigated absorption rates and metabolism, confirming favorable pharmacokinetic profiles. |

These studies underline the compound's potential as a therapeutic agent across multiple CNS-related conditions.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The thiophene ring can engage in π-π interactions, while the piperidine ring can form hydrogen bonds, facilitating binding to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-(thiophen-2-yl)piperidine-4-carboxylic acid and related compounds:

Physicochemical Properties

| Property | This compound | Isonipecotic Acid | 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid |

|---|---|---|---|

| Molecular Weight | ~237.3 g/mol (estimated) | 129.16 g/mol | ~306.3 g/mol |

| LogP | ~1.5 (moderate lipophilicity) | -0.5 | ~2.8 (higher lipophilicity) |

| Hydrogen Bond Donors | 2 (COOH, NH) | 2 (COOH, NH) | 2 (COOH, NH) |

| Aromatic Interactions | Thiophene enables π-π stacking | None | Fluorophenyl enhances π-π stacking |

| Synthetic Accessibility | Moderate (requires thiophene coupling) | High | Low (complex thiazole functionalization) |

Biological Activity

4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound characterized by the presence of a thiophene ring fused to a piperidine structure, along with a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 211.28 g/mol. The compound features a thiophene ring that enhances its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular signaling pathways, including kinases and proteases. This inhibition can disrupt critical signaling cascades such as MAPK/ERK pathways, which are essential for cell proliferation and survival.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This effect is likely mediated through the modulation of apoptotic pathways and cell cycle regulation, leading to reduced viability in cancer cells.

Antiviral Activity

A study investigating thiophene derivatives, including this compound, revealed significant antiviral activity against pseudotyped Ebola virus (pEBOV). The compound's selectivity index was notably high, indicating its potential as a therapeutic agent against viral infections .

Antimicrobial Studies

In vitro tests have shown that this compound exhibits potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, demonstrating efficacy comparable to established antibiotics.

Anticancer Studies

The compound was evaluated for its cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that it significantly inhibited cell proliferation with IC50 values below 25 µM, suggesting strong anticancer potential .

Data Table: Summary of Biological Activities

| Biological Activity | Target Pathogen/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | pEBOV | Varies | Inhibition of viral entry |

| Antimicrobial | Various bacteria | Varies | Disruption of cell wall synthesis |

| Anticancer | MCF-7, HepG2 | <25 | Induction of apoptosis |

Case Studies

- Case Study on Antiviral Efficacy : In a controlled study, derivatives of thiophene were tested for their ability to inhibit the entry of pEBOV into host cells. The results showed that modifications in the piperidine moiety significantly influenced antiviral potency, highlighting the importance of structural optimization in drug design .

- Case Study on Anticancer Activity : A series of experiments demonstrated that treatment with this compound led to a marked decrease in viability in MCF-7 cells after 48 hours, with flow cytometry confirming increased apoptosis rates compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.